Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenylpropoxy group attached to an ethanaminium backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- typically involves the reaction of trimethylamine with a suitable ester or acid derivative of 1-oxo-3-phenylpropanoic acid. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include trimethylamine, phenylpropanoic acid derivatives, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediate compounds, purification, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized as an antistatic agent, emulsifying agent, and flocculant in various industrial processes.
Wirkmechanismus
The mechanism of action of ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methacryloyloxy)ethyl trimethylammonium chloride: Shares structural similarities and is used in similar applications.
N,N,N’-Trimethyl-1,2-ethanediamine: Another quaternary ammonium compound with comparable properties.
Uniqueness
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- stands out due to its specific phenylpropoxy group, which imparts unique chemical and physical properties. This structural feature enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
58979-36-5 |
---|---|
Molekularformel |
C14H22NO2+ |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
trimethyl-[2-(3-phenylpropanoyloxy)ethyl]azanium |
InChI |
InChI=1S/C14H22NO2/c1-15(2,3)11-12-17-14(16)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3/q+1 |
InChI-Schlüssel |
UUSHEWPJJDGXOU-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.